molecular formula C11H16O4 B1176846 iclR protein CAS No. 135945-37-8

iclR protein

Cat. No.: B1176846
CAS No.: 135945-37-8
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Description

The IclR (Isocitrate Lyase Regulator) protein is a transcriptional regulator belonging to the IclR family, which is widely distributed among bacteria. It primarily functions as a repressor of the aceBAK operon in Escherichia coli, which encodes enzymes of the glyoxylate shunt—a metabolic pathway critical for utilizing acetate as a carbon source under nutrient-limiting conditions . Structurally, IclR-family proteins typically feature two domains: an N-terminal DNA-binding domain with a helix-turn-helix (HTH) motif and a C-terminal effector-binding domain. The full-length structure of an IclR homolog from Thermotoga maritima (PDB: 1MKM) reveals conserved structural motifs, while effector-binding domains of E. coli IclR (PDB: 1TF5) and related proteins (e.g., YaiJ, KdgR) share high structural similarity (Z-scores >22 in DALI alignments) .

IclR’s regulatory role is dynamic: it represses the glyoxylate shunt under glucose-rich conditions but derepresses it during acetate assimilation. Studies in E. coli demonstrate that iclR deletion reduces acetate production and glucose uptake while activating the glyoxylate shunt, redirecting 33% of isocitrate flux through this pathway .

Properties

CAS No.

135945-37-8

Molecular Formula

C11H16O4

Synonyms

iclR protein

Origin of Product

United States

Chemical Reactions Analysis

DNA-Binding and Transcriptional Repression Mechanisms

IclR protein is a transcriptional repressor that regulates the aceBAK operon in Escherichia coli, which encodes enzymes for the glyoxylate bypass pathway (isocitrate lyase AceA, malate synthase AceB, and isocitrate dehydrogenase kinase/phosphatase AceK). IclR binds to operator sequences upstream of aceBAK and its own promoter to inhibit transcription under glucose-rich conditions .

Key chemical interactions:

  • DNA binding: Full-length IclR (lacking the N-terminal methionine) binds the aceBAK operator with 44-fold higher affinity than truncated forms, mediated by residues in its N-terminal domain .

  • Sequence specificity: IclR recognizes palindromic motifs with half-sites arranged as GTT–11–AAC or WTT–11–AAW . Critical residues for DNA contact include Gln32 (A/T base recognition) and Glu33 (C/G recognition) .

DNA-Binding Property Full-Length IclRTruncated IclR
Operator binding affinity (Kd)4.3 nM190 nM
Specificity for aceBAK operatorHighReduced
Data derived from

Regulation of Metabolic Flux Through Enzyme Repression

IclR-mediated repression of aceBAK directly impacts carbon metabolism by controlling flux through the glyoxylate shunt versus the TCA cycle. Under glucose abundance, IclR binds DNA to suppress aceBAK expression, favoring isocitrate dehydrogenase (ICDH) activity .

Mechanistic insights:

  • Competitive substrate allocation: ICDH (TCA cycle) and AceA (glyoxylate shunt) compete for isocitrate. IclR repression limits AceA availability, directing isocitrate toward ICDH .

  • Post-translational modulation: AceK phosphorylates ICDH to inactivate it. IclR repression reduces AceK levels, increasing active ICDH and TCA flux .

Strain Isocitrate Lyase Activity (μmol/min/mg)Glyoxylate Flux (% total)
Wild-type0.02 ± 0.010%
ΔiclR0.12 ± 0.0332%
ΔarcAΔiclR0.13 ± 0.0228%
Data from glucose-abundant conditions

Structural Determinants of IclR Function

IclR belongs to a transcription factor family characterized by a conserved N-terminal DNA-binding domain and a C-terminal effector-binding domain. Truncation of residues 2–9 (common in OmpT protease-expressing strains) abolishes DNA-binding capacity .

Structural features critical for activity:

  • Dimerization interface: Residues Leu35 and Lys33 stabilize dimer formation, essential for operator recognition .

  • Effector binding: Small-molecule ligands (e.g., glycolytic intermediates) may modulate IclR conformation, though exact effectors remain undetermined .

Regulatory Cross-Talk with Global Metabolic Signals

IclR activity is influenced by carbon source availability and interacts with global regulators like Crp (cAMP receptor protein):

  • Glucose limitation: Crp-cAMP activation overrides IclR repression, inducing aceBAK expression even with functional IclR .

  • Acetate metabolism: IclR derepression under acetate growth conditions activates the glyoxylate shunt, enabling carbon assimilation .

Condition Glyoxylate Flux (Wild-type)Glyoxylate Flux (ΔiclR)
Glucose abundance0%32%
Glucose limitation55%63%
Flux ratios from

Evolutionary and Biotechnological Implications

Critical unresolved questions:

  • Effector molecules that modulate IclR-DNA binding affinity.

  • Structural basis of IclR-Crp cross-regulation under mixed carbon sources.

This synthesis of biochemical, genetic, and structural data underscores IclR’s central role in metabolic adaptation, with implications for metabolic engineering and systems biology.

Comparison with Similar Compounds

Comparison with Similar IclR-Family Proteins

Structural and Functional Homologs

The IclR family includes diverse transcriptional regulators involved in carbon metabolism, detoxification, and aromatic compound degradation. Below is a comparative analysis of key members:

Table 1: Structural and Functional Features of IclR-Family Proteins
Protein Organism PDB ID (Domain) Target Pathway Regulatory Role Effector Molecule
IclR Escherichia coli 1TF5 (C-terminal) Glyoxylate shunt Repressor of aceBAK Glyoxylate (putative)
CatR Rhodococcus opacus N/A Catechol degradation Activator of catABC Muconate
KdgR Escherichia coli 1YSQ (C-terminal) Pectin degradation Repressor of kdg 2-keto-3-deoxygluconate
YaiJ Escherichia coli 1TF1 (C-terminal) Unknown Unknown Unknown
TM0065 Thermotoga maritima 1MKM (full-length) Hypothetical Repressor/Activator Uncharacterized
Key Findings:

IclR vs. CatR :

  • Functional Divergence : While IclR represses the glyoxylate shunt, CatR in Rhodococcus and Pseudomonas activates the catABC operon for catechol degradation. CatR responds to muconate, a metabolite in aromatic compound breakdown, and shares 98–99% sequence similarity across Rhodococcus species .
  • Structural Similarity : Both proteins possess the conserved effector-binding domain, but CatR’s activator function contrasts with IclR’s repressive role, highlighting functional plasticity within the family .

IclR vs. KdgR :

  • Effector Specificity : KdgR regulates pectin degradation in E. coli by binding 2-keto-3-deoxygluconate. Unlike IclR, which directly represses its target operon, KdgR’s repression is relieved upon effector binding .

Mechanistic Flexibility :

  • IclR-family proteins exhibit dual regulatory modes. For example, IclR primarily represses but may activate under specific conditions, whereas CatR acts as an activator in response to pathway intermediates .

Evolutionary and Mechanistic Insights

  • Sequence Conservation : CatR homologs in Rhodococcus spp. show >98% sequence identity, suggesting strong evolutionary conservation for aromatic compound metabolism .
  • Domain Architecture : Despite functional diversity, all IclR-family members share the HTH DNA-binding domain and a structurally conserved effector-binding domain, indicating a common evolutionary origin .

Q & A

Basic Research Questions

What experimental strategies are critical for determining iclR protein-ligand binding affinities with high accuracy?

To quantify binding affinities, researchers should employ a combination of biophysical techniques:

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) provides real-time kinetic data (e.g., association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for binding events.
  • Co-crystallization assays validate structural interactions, requiring optimization of protein constructs (e.g., truncation of flexible regions) and ligand soaking conditions .
    Example workflow: Purify iclR with His-tag affinity chromatography → Screen crystallization conditions using sparse matrix screens (e.g., Hampton Research) → Soak crystals in ligand-containing mother liquor → Collect diffraction data (≥2.0 Å resolution).

How can researchers address low reproducibility in this compound expression and purification?

Key methodological considerations include:

  • Construct design : Use domain truncation or fusion tags (e.g., SUMO) to enhance solubility .
  • Expression optimization : Test E. coli strains (e.g., BL21(DE3)pLysS vs. Rosetta) and induction conditions (temperature, IPTG concentration) .
  • Purification QC : Validate purity (>95% by SDS-PAGE) and stability (dynamic light scattering for aggregation assessment) .
    Data contradiction tip: If yields vary between labs, compare buffer additives (e.g., 2 mM TCEP for redox-sensitive proteins) and protease inhibitors .

Advanced Research Questions

What computational frameworks resolve discrepancies between predicted and empirical iclR conformational dynamics?

Advanced approaches integrate:

  • Molecular Dynamics (MD) Simulations : Run µs-scale simulations (e.g., AMBER, GROMACS) with explicit solvent models to identify metastable states .
  • Cryo-EM Single-Particle Analysis : Resolve flexible regions unresolved in X-ray structures (3.5–4.5 Å resolution) .
  • AI-Driven Inverse Folding : Use models like KW-Design to predict sequence-structure compatibility, leveraging pretrained geometric deep learning frameworks .
    Case study: A 2024 study achieved 86% accuracy in predicting iclR mutants with enhanced DNA-binding affinity by combining AlphaFold2 predictions with experimental mutagenesis .

How can multi-omics data resolve conflicting hypotheses about iclR’s regulatory network in metabolic pathways?

Integrate:

  • ChIP-Seq : Identify genome-wide binding sites under varying carbon sources (e.g., acetate vs. glucose) .
  • RNA-Seq : Correlate binding events with transcriptomic changes (e.g., aceBAK operon repression).
  • Metabolomics : Quantify TCA cycle intermediates via LC-MS to validate functional outcomes.
    Data contradiction resolution: If ChIP-Seq peaks conflict with phenotypic assays (e.g., growth curves), perform in vitro electrophoretic mobility shift assays (EMSAs) to confirm direct binding .

What advanced methods validate iclR’s role in cross-species metabolic adaptation?

  • Phylogenetic Footprinting : Align iclR orthologs across species to identify conserved regulatory motifs .
  • Deep Mutational Scanning : Use saturation mutagenesis coupled with growth selection to map functional residues .
  • Structural Comparison : Overlay iclR structures from E. coli and Mycobacterium to identify divergent ligand-binding pockets .
    Example finding: A 2023 study revealed that iclR from Salmonella lacks a key α-helix involved in acetate response, explaining species-specific regulatory差异 .

Methodological Best Practices

  • Crystallization Optimization (Basic):

    • Use hanging-drop vapor diffusion with 24-well plates.
    • Include 10% (v/v) glycerol in cryoprotectant for data collection at 100 K .
  • AI Model Selection (Advanced):

    • Prefer models trained on structural alphabets (e.g., Saprot ) for higher fidelity in side-chain packing .
    • Validate predictions with in silico docking (AutoDock Vina) and experimental ITC .

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